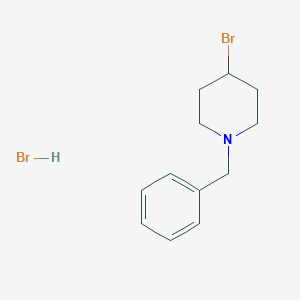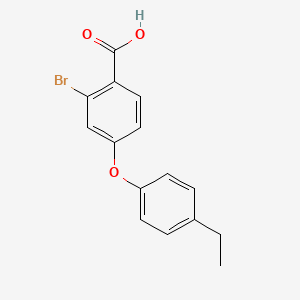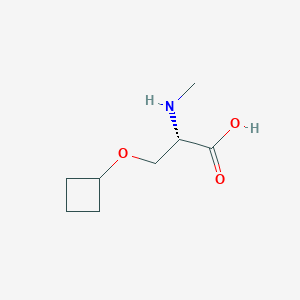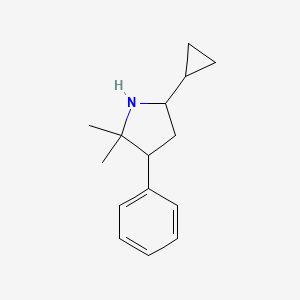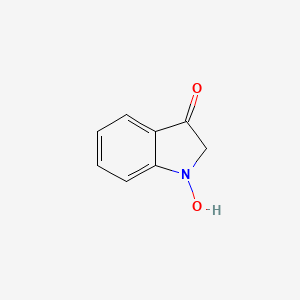
1-Hydroxyindolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyindolin-3-one is an organic compound that belongs to the class of indolin-2-ones. It is characterized by a hydroxy group attached to the indolin-3-one core structure. This compound is of significant interest due to its diverse biological activities and its presence in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyindolin-3-one can be synthesized through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields a variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst . Additionally, a CuSO4-catalyzed three-component reaction of α-diazo ester, water, and isatin has been reported for the synthesis of 3-hydroxyindolin-2-one derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyindolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . It can also participate in substitution reactions, such as the formation of o-arylated products when treated with an inorganic base at high temperature .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular oxygen, phase-transfer catalysts, CuSO4, and α-diazo esters . Reaction conditions vary depending on the desired product, but typically involve metal-free conditions or the use of specific catalysts.
Major Products Formed: Major products formed from the reactions of this compound include 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one and various substituted indolin-2-ones .
Scientific Research Applications
1-Hydroxyindolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its role in indole metabolism and its potential as a biomarker for various diseases . In medicine, it is of interest due to its presence in biologically active compounds with potential therapeutic applications . In industry, it is used in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-Hydroxyindolin-3-one involves its interaction with specific molecular targets and pathways. For example, it is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants . It can also cross the blood-brain barrier and affect brain function, highlighting its potential as a brain-affecting indole metabolite .
Comparison with Similar Compounds
1-Hydroxyindolin-3-one can be compared with other similar compounds such as indolin-2-one, isatin, and 3-hydroxyindolin-2-one . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its hydroxy group at the indolin-3-one position, which imparts distinct chemical and biological properties.
List of Similar Compounds:- Indolin-2-one
- Isatin
- 3-Hydroxyindolin-2-one
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-hydroxy-2H-indol-3-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,11H,5H2 |
InChI Key |
LQKGLZOMTXAOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
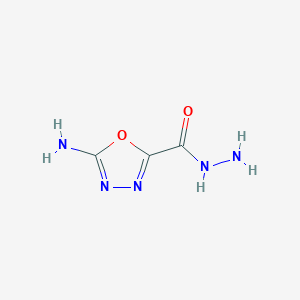
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
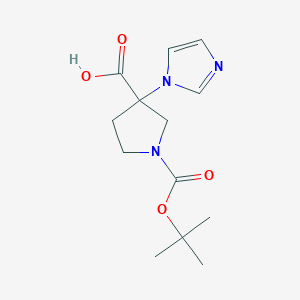
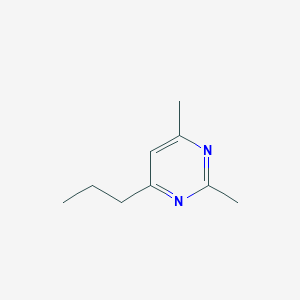
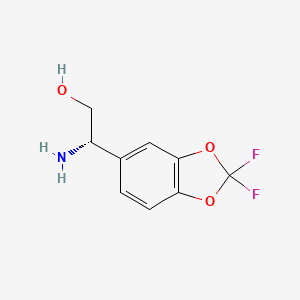
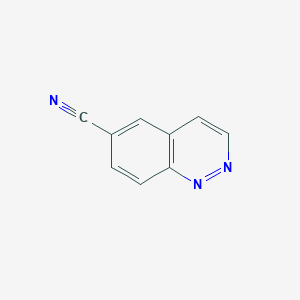
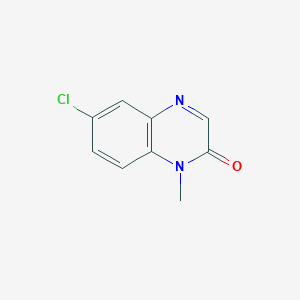
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)
